molecular formula C20H23N3O2 B2763742 N-{[5-(2-oxopyrrolidin-1-yl)pyridin-3-yl]methyl}-2-phenylbutanamide CAS No. 2034535-32-3

N-{[5-(2-oxopyrrolidin-1-yl)pyridin-3-yl]methyl}-2-phenylbutanamide

Cat. No.: B2763742
CAS No.: 2034535-32-3
M. Wt: 337.423
InChI Key: QWOWTWIYDVCLKY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-{[5-(2-oxopyrrolidin-1-yl)pyridin-3-yl]methyl}-2-phenylbutanamide is a complex organic compound that features a pyrrolidinone ring, a pyridine ring, and a phenylbutanamide moiety

Chemical Reactions Analysis

Types of Reactions

N-{[5-(2-oxopyrrolidin-1-yl)pyridin-3-yl]methyl}-2-phenylbutanamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a ligand in receptor binding studies.

    Medicine: Explored for its potential therapeutic effects, particularly in the treatment of neurological disorders.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of N-{[5-(2-oxopyrrolidin-1-yl)pyridin-3-yl]methyl}-2-phenylbutanamide involves its interaction with specific molecular targets. The pyrrolidinone ring may interact with enzyme active sites, while the pyridine ring can engage in π-π stacking interactions with aromatic amino acids in proteins. These interactions can modulate the activity of enzymes or receptors, leading to the observed biological effects .

Comparison with Similar Compounds

Similar Compounds

    Pyrrolidine derivatives: Compounds like pyrrolidine-2-one and pyrrolidine-2,5-diones share structural similarities.

    Pyridine derivatives: Compounds such as 2-(pyridin-2-yl)pyrimidine derivatives.

    Phenylbutanamide derivatives: Compounds like N-phenylbutanamide.

Uniqueness

N-{[5-(2-oxopyrrolidin-1-yl)pyridin-3-yl]methyl}-2-phenylbutanamide is unique due to the combination of its three distinct moieties, which confer a specific set of chemical and biological properties. This combination is not commonly found in other compounds, making it a valuable target for further research and development .

Properties

IUPAC Name

N-[[5-(2-oxopyrrolidin-1-yl)pyridin-3-yl]methyl]-2-phenylbutanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H23N3O2/c1-2-18(16-7-4-3-5-8-16)20(25)22-13-15-11-17(14-21-12-15)23-10-6-9-19(23)24/h3-5,7-8,11-12,14,18H,2,6,9-10,13H2,1H3,(H,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QWOWTWIYDVCLKY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C1=CC=CC=C1)C(=O)NCC2=CC(=CN=C2)N3CCCC3=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H23N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

337.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.